molecular formula C14H12ClNO B1606560 2-Chloro-n-(4-methylphenyl)benzamide CAS No. 2447-93-0

2-Chloro-n-(4-methylphenyl)benzamide

Cat. No. B1606560
CAS RN: 2447-93-0
M. Wt: 245.7 g/mol
InChI Key: NKUJXBPYWPGLBA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Chloro-n-(4-methylphenyl)benzamide” is C14H12ClNO . The ortho-Cl atom in the benzoyl ring is positioned syn to the C=O bond . The benzoyl and aniline benzene rings are tilted relative to each other .

Scientific Research Applications

Molecular Structure Analysis

  • The molecular structure of compounds similar to 2-Chloro-N-(4-methylphenyl)benzamide, such as N-(4-Methylphenyl)benzamide, has been analyzed to understand their bond parameters and the angles between different molecular groups. These structural insights are crucial for understanding the properties and potential applications of these compounds in various scientific fields (Gowda et al., 2007).

Insecticidal Properties

  • Some derivatives of 2-Chloro-N-(4-methylphenyl)benzamide, like SIR-8514, have been identified as effective inhibitors of mosquito development, indicating potential use in controlling mosquito populations and, by extension, mosquito-borne diseases (Schaefer et al., 1978).

Intermolecular Interaction Analysis

  • Research on halogen-substituted benzanilides, including 2-Chloro-N-(4-methylphenyl)benzamide, has been conducted to understand weak interactions involving halogens. These studies are vital for designing new materials and pharmaceuticals with specific interaction properties (Chopra & Row, 2005).

Anti-Tubercular Properties

  • Novel derivatives of 2-Chloro-N-(4-methylphenyl)benzamide have been synthesized and found to exhibit promising anti-tubercular activity, indicating potential use in developing new treatments for tuberculosis (Nimbalkar et al., 2018).

Neuroleptic Activity

  • Certain benzamides, structurally related to 2-Chloro-N-(4-methylphenyl)benzamide, have been synthesized to explore their potential as neuroleptics, providing insights into new avenues for psychiatric medication development (Iwanami et al., 1981).

Anticancer Evaluation

  • Derivatives of 2-Chloro-N-(4-methylphenyl)benzamide have been synthesized and evaluated for their anticancer activity, suggesting potential application in the field of oncology (Ravinaik et al., 2021).

Antidiabetic and Antimicrobial Potentials

  • Research has been conducted on derivatives of 2-Chloro-N-(4-methylphenyl)benzamide for their antidiabetic and antimicrobial potentials, opening up possibilities for new treatments in these medical areas (Thakal, Singh, & Singh, 2020).

Histone Deacetylase Inhibition

  • Compounds related to 2-Chloro-N-(4-methylphenyl)benzamide have been studied for their role as histone deacetylase inhibitors, which is significant for cancer therapy and epigenetic research (Zhou et al., 2008).

Gastroprokinetic Activity

  • Studies on 2-Chloro-N-(4-methylphenyl)benzamide derivatives have explored their gastroprokinetic activity, which could lead to new treatments for gastrointestinal disorders (Kato et al., 1995).

properties

IUPAC Name

2-chloro-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUJXBPYWPGLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278290
Record name 2-chloro-n-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n-(4-methylphenyl)benzamide

CAS RN

2447-93-0
Record name 2-Chloro-N-(4-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2447-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(4-methylphenyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC6923
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-n-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VZ Rodrigues, P Herich, BT Gowda… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C14H12ClNO, the ortho-Cl atom in the benzoyl ring is positioned syn to the C=O bond. The benzoyl and aniline benzene rings are tilted relative to each other by …
Number of citations: 10 scripts.iucr.org
ZY Xing, HM Liu, L Wu, WQ Zhang - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, C14H12ClNO, was synthesized by the photo-Fries reaction of 2-chloro-N-(4-methylphenyl)benzamide in acetonitrile. The crystal structure contains intramolecular N…
Number of citations: 3 scripts.iucr.org
J Sławiński, B Żołnowska, D Pirska… - Journal of enzyme …, 2013 - Taylor & Francis
Few series of novel 4-chloro-2-mercaptobenzenesulfonamides have been synthesized by the reactions of N-(benzenesulfonyl)cyanamide potassium salts 7–15 with corresponding …
Number of citations: 16 www.tandfonline.com
B Nammalwar, NP Muddala, FM Watts, RA Bunce - Tetrahedron, 2015 - Elsevier
OSU-6, an MCM-41 type hexagonal mesoporous silica with strong Bronsted acid properties, has been used to promote the high-yield conversion of carboxylic acids and esters to …
Number of citations: 33 www.sciencedirect.com

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